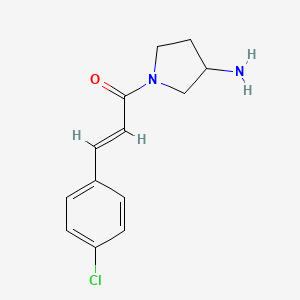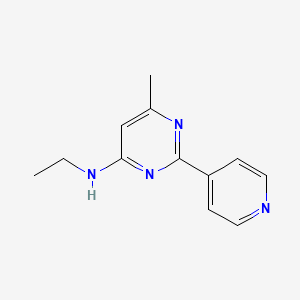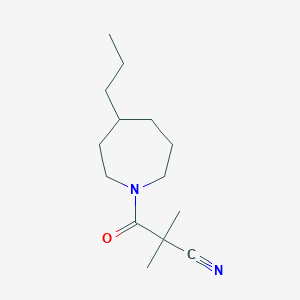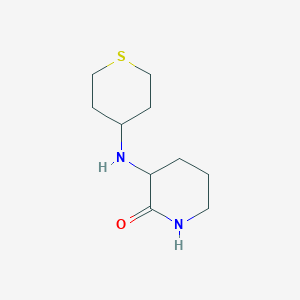
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in 2005 by Pfizer, Inc. and has since been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide works by selectively inhibiting the activity of JAKs, which are involved in the signaling pathways that lead to the production of cytokines and other inflammatory mediators. By inhibiting JAKs, 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide can reduce the production of these mediators and thereby reduce inflammation.
Biochemical and Physiological Effects:
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide has been shown to be effective in reducing inflammation and alleviating symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis. It has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide is its selectivity for JAKs, which allows for targeted inhibition of the inflammatory pathway without affecting other signaling pathways. However, one limitation of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide is its potential for off-target effects, which can lead to adverse effects in some patients.
Direcciones Futuras
There are several potential future directions for research on 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms, which may allow for greater efficacy and fewer adverse effects. Another area of interest is the use of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide in combination with other immunosuppressive agents, which may lead to synergistic effects and greater efficacy in the treatment of autoimmune diseases. Finally, there is interest in exploring the potential use of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide in other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis.
Métodos De Síntesis
The synthesis of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with cyclopropylmethylamine to form the corresponding amide. This intermediate is then reacted with 4-nitroaniline to yield the desired product, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its immunosuppressive properties in the treatment of autoimmune diseases. It works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting JAKs, 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide can reduce inflammation and alleviate symptoms of autoimmune diseases.
Propiedades
IUPAC Name |
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-5-7(10)8(13-12-5)9(14)11-4-6-2-3-6/h6H,2-4,10H2,1H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELNZOYYPUNJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NCC2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B7554466.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7554473.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)


![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7554524.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7554525.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)


![1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)